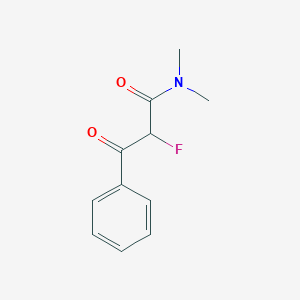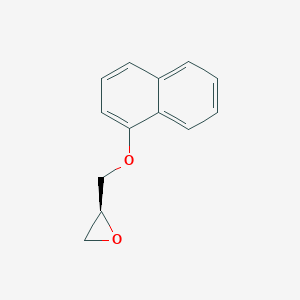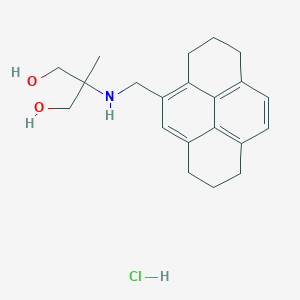
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as Pyr-1 and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of Pyr-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Pyr-1 has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of protein kinase C, a signaling molecule that is involved in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
Pyr-1 has been shown to have various biochemical and physiological effects. It can induce apoptosis, a process of programmed cell death, in cancer cells. Pyr-1 can also inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, Pyr-1 can modulate the immune response and can enhance the activity of natural killer cells, which are involved in the destruction of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyr-1 is its reproducibility, making it suitable for large-scale production. Additionally, Pyr-1 has a high purity and can be easily characterized using various analytical techniques. However, one of the limitations of Pyr-1 is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for Pyr-1 research. One potential application is in the development of novel cancer therapies. Pyr-1 can be used in combination with other chemotherapeutic agents to enhance their efficacy and reduce their toxicity. Additionally, Pyr-1 can be further modified to improve its pharmacokinetic properties, such as its solubility and bioavailability. Another potential application is in the development of antiviral agents. Pyr-1 can be further studied to identify its mechanism of action against viruses and to optimize its antiviral activity. Finally, Pyr-1 can be studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Pyr-1's neuroprotective effects can be further characterized, and its potential therapeutic applications can be explored.
Conclusion:
In conclusion, Pyr-1 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been shown to exhibit antitumor, antiviral, and neuroprotective properties. Pyr-1 has potential applications in cancer therapy, antiviral drug development, and neurodegenerative disease research. Further research is needed to fully understand the mechanism of action of Pyr-1 and to optimize its potential applications.
Métodos De Síntesis
Pyr-1 is synthesized through a specific method that involves the reaction of 1,3-propanediol with 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-amine in the presence of hydrochloric acid. The reaction is carried out at a specific temperature and pressure to obtain the desired compound. The synthesis method is reliable and reproducible, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Pyr-1 has potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology. It has been shown to exhibit antitumor properties and can inhibit the growth of cancer cells. Pyr-1 also has potential applications as an antiviral agent and can inhibit the replication of certain viruses. Additionally, Pyr-1 has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Propiedades
Número CAS |
133550-87-5 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-(((1,2,3,6,7,8-hexahydro-4-pyrenyl)methyl)amino)-2-methyl-, hydrochloride |
Fórmula molecular |
C21H28ClNO2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-21(12-23,13-24)22-11-17-10-16-6-2-4-14-8-9-15-5-3-7-18(17)20(15)19(14)16;/h8-10,22-24H,2-7,11-13H2,1H3;1H |
Clave InChI |
SDKDIEQWWJOVPN-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
SMILES canónico |
CC(CO)(CO)NCC1=C2CCCC3=C2C4=C(CCCC4=C1)C=C3.Cl |
Otros números CAS |
133550-87-5 |
Sinónimos |
2-(1,2,3,6,7,8-hexahydropyren-4-ylmethylamino)-2-methyl-propane-1,3-di ol hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



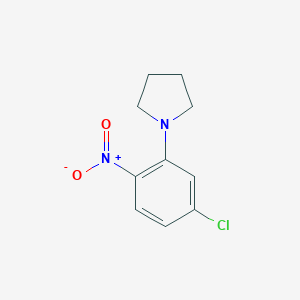
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B135478.png)
![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)
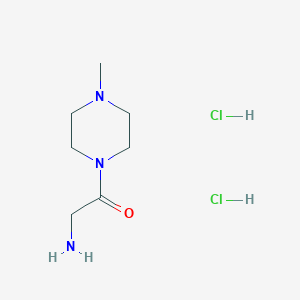
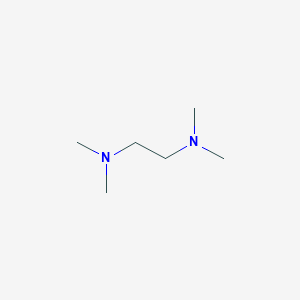
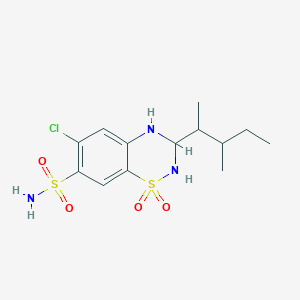
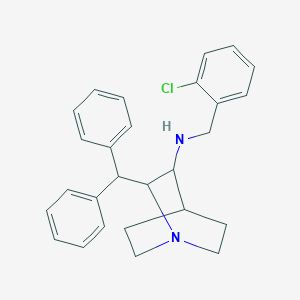
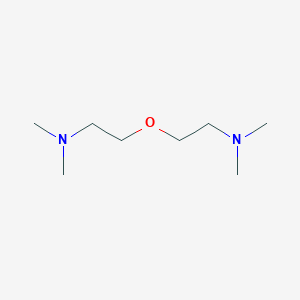
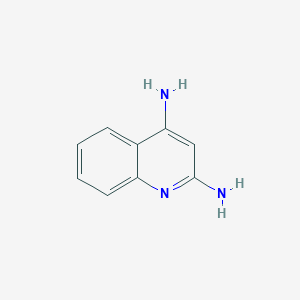
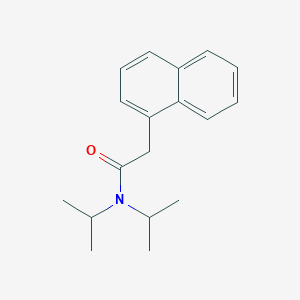
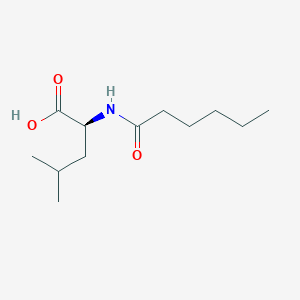
![1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine](/img/structure/B135507.png)
